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Parsaclisib is a novel, potent, and highly selective next-generation oral inhibitor of the phosphatidylinositol

3-kinase δ (PI3Kδ) isoform, developed for treating patients with relapsed or refractory B-cell malignancies

[1] [2]. The PI3Kδ pathway is a critical node in signaling networks that regulate B-cell growth and survival,

and its aberrant activation is a key event in malignant transformation [1] [2]. To support preclinical and

clinical studies, a rapid, specific, and reliable ultra-performance liquid chromatography tandem mass

spectrometry (UPLC-MS/MS) method for the quantification of parsaclisib in rat plasma has been developed

and validated [1].

Summary of Validated UPLC-MS/MS Method

The table below summarizes the key parameters and validation results for the bioanalytical method.

Parameter Description / Result

Analytical Technique UPLC-MS/MS with Selective Reaction Monitoring (SRM)

| Chromatography | • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 μm) • Mobile Phase:

Acetonitrile and 0.1% formic acid • Gradient: 10% to 90% acetonitrile over 1.4 minutes • Flow Rate: 0.3

mL/min • Run Time: 2.0 minutes • Injection Volume: 1.0 μL | | Detection | • Ion Source: Electrospray
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Ionization (ESI) • MRM Transition (Parsaclisib): m/z 432.92 → 150.01 • MRM Transition (IS,

Pilaralisib): m/z 540.93 → 455.87 • Collision Energy: 20 eV (Parsaclisib), 21 eV (IS) | | Sample

Preparation | Protein precipitation with acetonitrile (plasma:acetonitrile ratio of 1:3) | | Calibration Curve

Range | 2 - 2000 ng/mL | | Precision (Intra-day & Inter-day) | < 8.6% | | Accuracy | 2.0 - 14.9% | |

Stability | Reliable in rat plasma during analysis and storage | | Application | • Pharmacokinetic studies in

rats • Metabolic stability in rat liver microsomes (RLM) |

Detailed Experimental Protocols

UPLC-MS/MS Analytical Conditions

Instrumentation: A Waters ACQUITY UPLC I-Class system coupled with a Xevo TQ-S triple
quadrupole mass spectrometer [1].

Column Temperature: 40°C [1].
Autosampler Temperature: 10°C [1].

Gradient Elution Program: The method uses a gradient elution for separation [1]:
0 – 0.5 min: 10% Acetonitrile

0.5 – 1.0 min: Acetonitrile increases to 90%
1.0 – 1.4 min: 90% Acetonitrile

1.4 – 1.5 min: Acetonitrile decreases to 10%
1.5 – 2.0 min: Re-equilibration at 10% Acetonitrile

Preparation of Standards and Quality Controls

Stock Solutions: Parsaclisib and the internal standard (IS), pilaralisib, are prepared in methanol at
1.00 mg/mL [1].

Working Solutions: The parsaclisib stock solution is serially diluted with methanol to create
standard working solutions ranging from 20 to 20,000 ng/mL [1].

Calibration Standards and QCs: 10 μL of the working solution is added to 90 μL of blank rat plasma
to yield calibration standards from 2 to 2000 ng/mL. Quality Control (QC) samples are prepared at 2

(LLOQ), 5 (LQC), 800 (MQC), and 1600 (HQC) ng/mL [1].

Sample Preparation Protocol
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Transfer 100 μL of plasma sample to a polyethylene tube [1].

Add 10 μL of the IS working solution (100 ng/mL) and mix well [1].
Add 300 μL of acetonitrile to precipitate proteins (ratio 1:3) [1].

Vortex mix thoroughly, then centrifuge at 13,000 × g for 10 minutes at 4°C [1].
Transfer the supernatant to an autosampler vial for UPLC-MS/MS analysis [1].

Method Validation

The method was validated according to regulatory guidelines for bioanalytical methods, assessing the

following parameters [1]:

Selectivity: No significant interference from endogenous plasma components at the retention times
of parsaclisib and the IS.

Linearity: The calibration curve demonstrated a linear range of 2–2000 ng/mL.
Precision and Accuracy: Intra- and inter-day precision (RSD%) were within 8.6%, and accuracy

(%bias) ranged from 2.0 to 14.9%.
Recovery and Matrix Effect: The recoveries of parsaclisib and the IS were consistent and

reproducible, and the matrix effect was within acceptable limits.
Stability: Parsaclisib was shown to be stable in rat plasma under various storage and processing

conditions.

Application in Preclinical & Clinical Studies

Pharmacokinetics and Metabolic Stability

In Vivo PK in Rats: The validated method was applied to a pharmacokinetic study in rats following a
single oral gavage dose of 2.0 mg/kg. Blood samples were collected at 13 time points up to 48 hours

post-dose [1].
In Vitro Metabolic Stability: Incubation of parsaclisib (0.5 µM) with rat liver microsomes (0.5

mg/mL) demonstrated slow intrinsic clearance (Clint = 2.4 µL/min/mg protein) and a long half-life (t1/2
= 571.3 min), suggesting a low hepatic extraction ratio [1].

Clinical Pharmacokinetics and Cardiac Safety
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Human PK Profile: In clinical studies, after oral administration in a fasted state, parsaclisib plasma

concentrations peaked at about 1 hour post-dose. The steady-state geometric mean terminal-phase
half-life was approximately 10 hours and was not dose-dependent across the 5 mg to 45 mg once-

daily dose range [3].
Cardiac Safety (CITADEL-101 Study): A dedicated cardiac safety analysis was performed using

data from 69 patients. Concentration-QTc analysis showed that the highest predicted mean change in
QTcF (ΔQTcF) was 7.87 ms, with the upper limit of the 90% confidence interval well below the 10 ms

threshold of regulatory concern. This ruled out a large QT-prolonging effect at the doses investigated
[3].

Experimental Workflow & Signaling Pathway

To help visualize the experimental process and the drug's mechanism, the following diagrams were created

using Graphviz DOT language, adhering to your specified color and formatting guidelines.

Diagram 1: PI3Kδ Signaling in B-Cell Malignancies

This diagram illustrates the mechanistic target of parsaclisib. Constitutive B-cell receptor (BCR) signaling

leads to PI3Kδ activation, promoting B-cell survival and proliferation—a key pathway in lymphomagenesis.
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Diagram 2: UPLC-MS/MS Bioanalytical Workflow

This flowchart outlines the complete procedure for quantifying parsaclisib in plasma, from sample

collection to data analysis.
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Conclusion
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The developed and validated UPLC-MS/MS method provides a robust, precise, and accurate tool for the

quantification of parsaclisib in plasma. Its successful application in preclinical pharmacokinetic and

metabolic stability studies, along with its alignment with clinical data, establishes it as a reliable

bioanalytical technique. This methodology provides critical support for ongoing and future research and

development of parsaclisib.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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